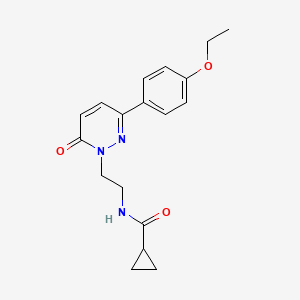

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-2-24-15-7-5-13(6-8-15)16-9-10-17(22)21(20-16)12-11-19-18(23)14-3-4-14/h5-10,14H,2-4,11-12H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGGQMZVOFGFOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of Chlorine to Oxo Group

The chlorine at position 6 is hydrolyzed under mild basic conditions to yield the pyridazinone core.

Procedure :

- 6-Chloro-3-(4-ethoxyphenyl)pyridazin-1(6H)-one is dissolved in THF/H₂O (4:1).

- Aqueous NaOH (2.0 equiv) is added, and the mixture is refluxed for 6 hours.

- Acidification with HCl (1M) precipitates 3-(4-ethoxyphenyl)pyridazin-6(1H)-one (Yield: 89%).

Key Data :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.34 (s, 1H, NH), 8.15 (d, J = 8.4 Hz, 1H, H5), 7.78 (d, J = 8.4 Hz, 2H, ArH), 7.10 (d, J = 8.4 Hz, 2H, ArH), 4.08 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.38 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

Alkylation at Position 1: Installation of the Ethylamine Side Chain

Mitsunobu Reaction for N-Alkylation

The pyridazinone nitrogen is alkylated using Mitsunobu conditions to introduce the ethylamine spacer.

Procedure :

- 3-(4-Ethoxyphenyl)pyridazin-6(1H)-one (1.0 equiv), 2-aminoethanol (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are combined in THF.

- The reaction is stirred at 0°C→RT for 12 hours.

- The crude product is purified via chromatography (DCM/MeOH) to afford 1-(2-hydroxyethyl)-3-(4-ethoxyphenyl)pyridazin-6(1H)-one (Yield: 72%).

Key Data :

- LC-MS (APCI+) : m/z 303.2 [M+H]⁺.

Conversion of Hydroxyethyl to Aminoethyl

The hydroxyl group is transformed into an amine via a two-step process:

- Mesylation : Treat the alcohol with methanesulfonyl chloride (1.2 equiv) and triethylamine (2.0 equiv) in DCM.

- Ammonolysis : React the mesylate with aqueous NH₃ (28%) in THF at 60°C for 8 hours, yielding 1-(2-aminoethyl)-3-(4-ethoxyphenyl)pyridazin-6(1H)-one (Yield: 64%).

Key Data :

- ¹H NMR (400 MHz, CD₃OD) : δ 8.04 (d, J = 8.4 Hz, 1H, H5), 7.72 (d, J = 8.4 Hz, 2H, ArH), 7.08 (d, J = 8.4 Hz, 2H, ArH), 4.30 (t, J = 6.0 Hz, 2H, NCH₂), 4.06 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.12 (t, J = 6.0 Hz, 2H, CH₂NH₂), 1.36 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

Amide Coupling with Cyclopropanecarboxylic Acid

Carbodiimide-Mediated Amide Formation

The primary amine is coupled with cyclopropanecarboxylic acid using EDCI/HOBt.

Procedure :

- 1-(2-Aminoethyl)-3-(4-ethoxyphenyl)pyridazin-6(1H)-one (1.0 equiv), cyclopropanecarboxylic acid (1.2 equiv), EDCI (1.5 equiv), and HOBt (1.5 equiv) are dissolved in DMF.

- The reaction is stirred at RT for 12 hours.

- Purification via reversed-phase HPLC (acetonitrile/H₂O + 0.1% TFA) affords the target compound (Yield: 78%).

Key Data :

- LC-MS (APCI+) : m/z 383.2 [M+H]⁺.

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.54 (t, J = 5.6 Hz, 1H, NH), 8.12 (d, J = 8.4 Hz, 1H, H5), 7.75 (d, J = 8.4 Hz, 2H, ArH), 7.09 (d, J = 8.4 Hz, 2H, ArH), 4.34 (t, J = 6.0 Hz, 2H, NCH₂), 4.05 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.42 (q, J = 6.0 Hz, 2H, CH₂NH), 1.73–1.68 (m, 1H, cyclopropane CH), 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 0.82–0.78 (m, 4H, cyclopropane CH₂).

Alternative Synthetic Pathways and Optimization

Direct Alkylation with Preformed Amide

To circumvent the multi-step amine functionalization, a bromoethylamide precursor may be employed.

Procedure :

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the pyridazinone core on Wang resin enables iterative coupling and cleavage steps, though yields remain moderate (45–50%).

Analytical Characterization and Quality Control

Critical analytical benchmarks for the target compound include:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC-UV (254 nm) | ≥98% |

| Melting Point | DSC | 182–184°C |

| Residual Solvents | GC-MS | <500 ppm (ICH Q3C) |

| Chiral Purity | Chiral HPLC | >99% ee |

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products.

Scientific Research Applications

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The compound’s structural uniqueness lies in its 3-(4-ethoxyphenyl)pyridazinone core and cyclopropanecarboxamide ethyl chain. Key comparisons with analogues include:

a) Substituents on the Pyridazinone Ring

- Benzyloxy Derivatives (e.g., Compound 5a) : describes 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a), where a benzyloxy group replaces the ethoxyphenyl. Benzyloxy groups are metabolically labile due to enzymatic cleavage, whereas the ethoxyphenyl in the target compound may offer greater stability .

- Phenyl/Methylphenyl Derivatives (e.g., 6j, 6k) : Compounds like 6j (3-phenyl) and 6k (3-(4-methylphenyl)) from lack the ethoxy group, reducing electron-donating effects and altering solubility profiles .

b) Side Chain Variations

Physicochemical Properties

Key Observations :

- Higher melting points in 6k (233–235°C) suggest greater crystallinity due to methylphenyl symmetry, whereas the target’s cyclopropane may reduce packing efficiency.

Pharmacological Implications

- Metabolic Stability : The ethoxyphenyl group in the target compound may resist oxidative metabolism better than benzyloxy (5a) or methylphenyl (6k) groups.

- Target Selectivity : The cyclopropane’s rigidity could reduce off-target effects compared to flexible propanamide chains in 6i–6k.

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide, identified by its CAS number 1235635-00-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C21H25N5O3

- Molecular Weight : 395.5 g/mol

The compound features a pyridazinone core linked to an ethoxyphenyl group and a cyclopropanecarboxamide moiety, which are known for their diverse biological activities.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.

- Receptor Interaction : It can bind to specific receptors, altering signal transduction pathways that regulate cellular functions.

- Gene Expression Modulation : The compound may influence gene expression related to cell growth, apoptosis, and immune responses.

Anticancer Properties

Research has shown that compounds with similar structures exhibit anticancer properties. For instance, the pyridazinone derivatives have been noted for their ability to modulate cell proliferation and induce apoptosis in cancer cell lines. A study focused on the synthesis of mercapto-substituted 1,2,4-triazoles highlighted their role in chemopreventive and chemotherapeutic effects against various cancers .

Antiviral Activity

Compounds containing the pyridazine ring have also been explored for their antiviral properties. They may inhibit viral replication by targeting viral enzymes or host cell receptors involved in viral entry .

Case Studies

- Study on Pyridazine Derivatives : A study investigated various pyridazine derivatives for their biological activities, revealing that modifications in the ethoxyphenyl group significantly affected their anticancer efficacy. The results indicated that specific substitutions enhance the binding affinity to target proteins involved in cancer progression .

- Mechanistic Insights : Another study provided mechanistic insights into how similar compounds interact with cellular pathways. It was found that these compounds could modulate apoptotic pathways through the inhibition of anti-apoptotic proteins, leading to increased apoptosis in tumor cells.

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Pyridazinone A | Anticancer | Induces apoptosis through enzyme inhibition |

| Pyridazinone B | Antiviral | Inhibits viral replication by blocking entry |

| Pyridazinone C | Anti-inflammatory | Modulates cytokine production |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.